N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine: is a complex organic compound with a molecular formula of C24H51NO6. This compound is characterized by its long dodecane chain and multiple ethoxy groups, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine typically involves the reaction of dodecylamine with triethylene glycol monomethyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of simpler amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine is used as a surfactant in various chemical reactions due to its amphiphilic nature. It helps in stabilizing emulsions and dispersions.
Biology: In biological research, this compound is used as a solubilizing agent for hydrophobic molecules, aiding in the study of membrane proteins and other hydrophobic biomolecules.
Industry: In industrial applications, it is used in the formulation of detergents, lubricants, and other specialty chemicals due to its surfactant properties.
Wirkmechanismus
The mechanism of action of N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine involves its ability to interact with both hydrophobic and hydrophilic molecules. This interaction is facilitated by the long dodecane chain, which interacts with hydrophobic molecules, and the ethoxy groups, which interact with hydrophilic molecules. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic molecules.
Vergleich Mit ähnlichen Verbindungen
- N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}amine
- N,N-Bis{2-[2-(2-ethoxyethoxy)ethoxy]ethyl}dodecan-1-amine
- N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}hexadecan-1-amine
Uniqueness: N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine is unique due to its specific combination of a long dodecane chain and multiple ethoxy groups. This combination provides it with superior surfactant properties compared to similar compounds with shorter chains or fewer ethoxy groups.
Eigenschaften
CAS-Nummer |
84551-28-0 |
---|---|
Molekularformel |
C26H55NO6 |
Molekulargewicht |
477.7 g/mol |
IUPAC-Name |
N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]dodecan-1-amine |
InChI |
InChI=1S/C26H55NO6/c1-4-5-6-7-8-9-10-11-12-13-14-27(15-17-30-23-25-32-21-19-28-2)16-18-31-24-26-33-22-20-29-3/h4-26H2,1-3H3 |
InChI-Schlüssel |
HHKGEGCSYHVBBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(CCOCCOCCOC)CCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.